Odatroltide

Description

Properties

CAS No. |

1639303-73-3 |

|---|---|

Molecular Formula |

C32H51N7O8 |

Molecular Weight |

661.8 g/mol |

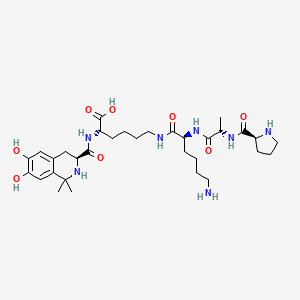

IUPAC Name |

(2S)-6-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-2-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C32H51N7O8/c1-18(36-29(44)21-11-8-14-34-21)27(42)37-22(9-4-6-12-33)28(43)35-13-7-5-10-23(31(46)47)38-30(45)24-15-19-16-25(40)26(41)17-20(19)32(2,3)39-24/h16-18,21-24,34,39-41H,4-15,33H2,1-3H3,(H,35,43)(H,36,44)(H,37,42)(H,38,45)(H,46,47)/t18-,21-,22-,23-,24-/m0/s1 |

InChI Key |

HCQSIGZMBBOVBZ-NHKCCNDQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)[C@@H]3CCCN3 |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NCCCCC(C(=O)O)NC(=O)C1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)C3CCCN3 |

Origin of Product |

United States |

Foundational & Exploratory

Odatroltide: A Dual-Mechanism Approach to Neuronal Protection in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Odatroltide (LT3001) is an investigational novel synthetic peptide conjugate demonstrating a dual mechanism of action aimed at treating acute ischemic stroke. It combines a thrombolytic component with a neuroprotective moiety, designed to both restore blood flow and mitigate the downstream neuronal damage characteristic of ischemia-reperfusion injury. Preclinical and early clinical data suggest that this compound is a promising therapeutic candidate, offering potential for a wider therapeutic window and a favorable safety profile compared to current standards of care. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuronal protection, detailing its molecular interactions, effects on key signaling pathways, and a summary of the experimental methodologies used to elucidate these functions.

Introduction

Ischemic stroke, characterized by the cessation of blood flow to a region of the brain, initiates a complex cascade of events leading to neuronal cell death and long-term disability. Reperfusion, while essential for salvaging ischemic tissue, can paradoxically exacerbate injury through the generation of reactive oxygen species (ROS) and the initiation of an inflammatory response. This compound has been engineered to address both the primary ischemic event and the secondary reperfusion injury through its unique bifunctional structure.

Molecular Composition and Dual-Action Mechanism

This compound is a conjugate of two distinct functional units:

-

A thrombolytic peptide: A derivative of the endogenous fibrinogen fragment P6A, specifically the pentapeptide Ala-Arg-Pro-Ala-Lys (PAK). This peptide component is designed to enhance the binding of plasminogen to fibrin, thereby promoting the dissolution of blood clots.[1][2]

-

A neuroprotective small molecule: (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which functions as a potent antioxidant.[1]

This dual design allows this compound to not only facilitate the recanalization of occluded vessels but also to simultaneously protect neurons from the damaging effects of oxidative stress and inflammation that accompany reperfusion.[3]

Core Mechanism of Neuronal Protection

The neuroprotective effects of this compound are primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity and Mitigation of Oxidative Stress

In vitro and in vivo studies have consistently demonstrated the antioxidant capabilities of this compound.[1][4] The core mechanism involves the scavenging of free radicals, which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.

A key aspect of this compound's antioxidant action appears to be its ability to protect mitochondria, the primary source of cellular ROS during reperfusion. Preclinical studies have shown that this compound can:

-

Protect against mitochondrial reactive oxygen species (mtROS) overproduction: By neutralizing excess ROS, this compound helps to preserve mitochondrial function.[1]

-

Inhibit cytochrome c release: Cytochrome c is a critical component of the intrinsic apoptotic pathway. Its release from the mitochondria is a key signal for initiating programmed cell death. By preventing its release, this compound directly inhibits a major pathway of neuronal death.[1]

The proposed signaling pathway for this compound's antioxidant and anti-apoptotic effects is illustrated below.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been shown to possess anti-inflammatory activity. This is evidenced by its ability to inhibit leukocyte chemotaxis, a key process in the inflammatory cascade where immune cells are recruited to the site of injury.[5] By reducing the infiltration of inflammatory cells into the ischemic brain tissue, this compound can help to limit the secondary damage caused by the release of pro-inflammatory cytokines and other cytotoxic mediators.

The logical workflow for this compound's anti-inflammatory action is depicted in the following diagram.

References

Odatroltide: A Technical Deep Dive into its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odatroltide (also known as LT3001) is a novel synthetic peptide conjugate under investigation for the treatment of acute ischemic stroke.[1][2] This document provides a comprehensive overview of the chemical structure of this compound, its synthesis pathway, and its mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure

This compound is a conjugate molecule comprising a pentapeptide and a non-peptidic moiety.[2]

-

Peptide Component: The peptide portion of this compound has the amino acid sequence Ala-Arg-Pro-Ala-Lys (PAK) .[2]

-

Non-Peptidic Component: This peptide is conjugated to (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .[2]

The complete chemical structure can be represented as the covalent linkage of these two components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C32H51N7O8 | PubChem |

| IUPAC Name | (2S)-6-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-2-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carbonyl]amino]hexanoic acid | PubChem |

Synthesis Pathway

The synthesis of this compound involves a multi-step process that combines solid-phase peptide synthesis (SPPS) for the peptide fragment and subsequent solution-phase conjugation with the tetrahydroisoquinoline derivative.

Solid-Phase Synthesis of the PAK Peptide

The pentapeptide Ala-Arg-Pro-Ala-Lys is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[3][4]

Experimental Protocol: Solid-Phase Peptide Synthesis of Ala-Arg-Pro-Ala-Lys

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[5]

-

Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin. Each cycle involves:

-

Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA).[5]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The synthesis of this non-peptidic component is a distinct chemical synthesis process. While a detailed, publicly available protocol specifically for this exact molecule is not readily found, similar tetrahydroisoquinoline derivatives are often synthesized through multi-step organic chemistry reactions.

Conjugation and Final Product Formation

The purified PAK peptide is then conjugated to the synthesized (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a solution-phase reaction. This typically involves the activation of the carboxylic acid group of the tetrahydroisoquinoline moiety to form an active ester, which then reacts with the N-terminal amine of the peptide. The final conjugate, this compound, is then purified using chromatographic techniques.

Caption: this compound Synthesis Workflow.

Mechanism of Action and Signaling Pathway

This compound is designed to have a dual mechanism of action for the treatment of acute ischemic stroke: recanalization of occluded blood vessels and reduction of reperfusion injury.[1][2]

-

Thrombolytic Effect: this compound promotes local endogenous fibrinolysis by enhancing the binding of plasminogen to fibrin. This facilitates the conversion of plasminogen to plasmin, which then degrades the fibrin clot, restoring blood flow.[6]

-

Neuroprotective Effect: The molecule exhibits antioxidant properties, scavenging free radicals that are generated during reperfusion and contribute to cellular damage.[2] It also inhibits leukocyte chemotaxis and platelet aggregation, thereby reducing inflammation-mediated injury.[2][6]

Caption: this compound Mechanism of Action.

Quantitative Data

Currently, detailed quantitative data such as reaction yields for each synthesis step, spectroscopic data (NMR, MS), and HPLC purity profiles for this compound are not extensively available in the public domain and are likely proprietary information of the developing pharmaceutical company. Clinical trial publications report on dosage and patient outcomes.[1] For instance, a phase 2 clinical trial administered this compound at a single dose of 0.025 mg/kg.[1]

Conclusion

This compound is a promising peptide conjugate therapeutic with a unique dual mechanism of action for the treatment of acute ischemic stroke. Its synthesis involves a combination of solid-phase peptide synthesis and solution-phase conjugation. Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and safety profile.

References

- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. wernerlab.weebly.com [wernerlab.weebly.com]

- 6. Lumosa Therapeutics [lumosa.com.tw]

a novel multifunctional synthetic small molecule comprising a tripeptide Pro–Ala–Lys (PAK) and an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid domain

Abstract

This technical guide provides a comprehensive overview of a novel, multifunctional synthetic small molecule. This molecule is characterized by a unique bipartite structure, comprising a Pro–Ala–Lys (PAK) tripeptide domain covalently linked to an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) domain. While direct experimental data for this specific conjugate is not yet publicly available, this document outlines a theoretical framework based on the known biological activities of its constituent parts. We will explore its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present hypothetical data to illustrate its potential therapeutic profile. This guide is intended for researchers, scientists, and drug development professionals interested in the design and application of novel multifunctional therapeutic agents.

Introduction

The paradigm of "one molecule, one target" in drug discovery is progressively being supplemented by the development of multifunctional molecules designed to modulate multiple biological pathways simultaneously. This approach holds significant promise for treating complex multifactorial diseases such as cancer and infectious diseases. The subject of this whitepaper is a novel synthetic small molecule that embodies this principle, conjugating a biologically active peptide with a privileged heterocyclic scaffold.

The two core components of this molecule are:

-

The Pro–Ala–Lys (PAK) tripeptide: Peptides are known to play crucial roles in a vast array of biological processes. The specific sequence Pro-Ala-Lys suggests several potential functions. Lysine, a basic amino acid, can impart a positive charge, potentially facilitating interaction with negatively charged cell membranes or acting as an antimicrobial agent.[1] Proline is known to induce specific secondary structures in peptides, which can be critical for receptor binding.

-

The (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) domain: Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that are found in many natural products and have been identified as "privileged scaffolds" in medicinal chemistry.[2][3] This means that the THIQ core is a versatile framework for designing molecules with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4]

The conjugation of these two domains could lead to a synergistic therapeutic effect, where the peptide moiety could, for instance, enhance the cell permeability or target specificity of the THIQ domain, or the combined molecule could exhibit dual therapeutic actions.

Hypothesized Mechanism of Action

Based on the known properties of THIQ derivatives, a plausible mechanism of action for the novel conjugate is the inhibition of cancer cell proliferation and survival pathways. Many THIQ analogues have demonstrated potent anticancer activity by modulating key signaling pathways involved in cell cycle progression and apoptosis.[5]

One such hypothetical pathway is the inhibition of a critical kinase, such as KRas, which is frequently mutated in various cancers.[4] By binding to and inhibiting KRas, the THIQ domain could block downstream signaling cascades, leading to cell cycle arrest and apoptosis. The PAK tripeptide could potentially enhance the uptake of the molecule into cancer cells or contribute to its overall cytotoxicity.

Below is a diagram illustrating a hypothesized signaling pathway for the anticancer activity of the molecule.

Caption: Hypothesized signaling pathway of the novel molecule.

Physicochemical Properties

A summary of the computed physicochemical properties of the individual components of the novel molecule is presented below. These properties are essential for understanding the molecule's potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Pro-Ala-Lys (PAK) | (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Molecular Formula | C₁₄H₂₆N₄O₄[6] | C₁₂H₁₅NO₄ |

| Molecular Weight | 314.38 g/mol [6] | 237.25 g/mol |

| XLogP3 | -4.4[6] | -1.6 (estimated) |

| Hydrogen Bond Donors | 4[6] | 4 |

| Hydrogen Bond Acceptors | 5[6] | 5 |

Proposed Experimental Protocols

To evaluate the hypothesized biological activities of the novel molecule, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of the molecule on a panel of human cancer cell lines.

Methodology:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the novel molecule for 48-72 hours.

-

Assess cell viability using a standard MTT or CellTiter-Glo assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the molecule against a panel of pathogenic bacteria and fungi.

Methodology:

-

Prepare serial dilutions of the novel molecule in appropriate broth media.

-

Inoculate the dilutions with a standardized suspension of the test microorganisms (e.g., E. coli, S. aureus, C. albicans).

-

Incubate the cultures under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the molecule that inhibits visible growth of the microorganism.

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the molecule in a mouse xenograft model.

Methodology:

-

Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the novel molecule or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

-

Monitor tumor growth and body weight of the mice throughout the study.

-

At the end of the study, excise the tumors and perform histological and molecular analyses.

Below is a diagram illustrating the general experimental workflow.

Caption: General experimental workflow for preclinical evaluation.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from the proposed experiments.

Table 1: Hypothetical IC50 Values against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HCT116 | Colon Cancer | 2.8 |

| A549 | Lung Cancer | 8.1 |

Table 2: Hypothetical MIC Values against Pathogenic Microorganisms

| Microorganism | Type | MIC (µg/mL) |

| E. coli | Gram-negative | 16 |

| S. aureus | Gram-positive | 8 |

| C. albicans | Fungus | 32 |

Conclusion and Future Directions

The novel multifunctional synthetic small molecule, comprising a Pro–Ala–Lys tripeptide and a tetrahydroisoquinoline core, represents a promising new avenue for the development of therapeutics with dual anticancer and antimicrobial activities. The theoretical framework presented in this whitepaper, based on the known biological activities of its constituent domains, suggests that this molecule could be a potent inhibitor of cancer cell growth and a broad-spectrum antimicrobial agent.

Future research should focus on the chemical synthesis of this molecule and the experimental validation of its hypothesized biological activities. Further studies will be necessary to elucidate its precise mechanism of action, evaluate its pharmacokinetic and toxicological profiles, and optimize its structure to enhance its therapeutic potential. The modular nature of this molecule also allows for the future exploration of other peptide and heterocyclic combinations to create a new generation of multifunctional drugs.

References

- 1. Understanding the antimicrobial properties/activity of an 11-residue Lys homopeptide by alanine and proline scan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Ala-Pro-Lys | C14H26N4O4 | CID 71721600 - PubChem [pubchem.ncbi.nlm.nih.gov]

Odatroltide as a Free Radical Scavenger in Ischemic Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odatroltide (LT3001) is an innovative dual-function small molecule therapeutic candidate under development for the treatment of acute ischemic stroke. It is designed to both recanalize occluded blood vessels and mitigate reperfusion injury. A key component of its neuroprotective effect is its activity as a free radical scavenger, which addresses the oxidative stress that is a major contributor to neuronal damage following ischemia and reperfusion. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's role as a free radical scavenger, including its mechanism of action, experimental validation, and relevant signaling pathways. While detailed quantitative preclinical data remains largely proprietary, this guide synthesizes the existing information to provide a thorough understanding for research and development professionals.

Introduction: The Role of Oxidative Stress in Ischemic Stroke

Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death. The restoration of blood flow, or reperfusion, is crucial for salvaging ischemic tissue, but it also paradoxically exacerbates injury through a phenomenon known as ischemia-reperfusion (I/R) injury. A primary driver of I/R injury is a massive burst of reactive oxygen species (ROS), leading to a state of oxidative stress.

Key mediators of oxidative stress in ischemic stroke include:

-

Superoxide anion (O₂⁻)

-

Hydrogen peroxide (H₂O₂)

-

Hydroxyl radical (•OH)

This surge in free radicals overwhelms the brain's endogenous antioxidant defenses, leading to:

-

Lipid peroxidation: Damage to cell membranes, leading to loss of integrity and function. Malondialdehyde (MDA) is a key biomarker of lipid peroxidation[1].

-

Protein oxidation: Impairment of enzyme function and structural proteins.

-

DNA damage: Leading to mutations and apoptosis.

Endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) are critical for mitigating oxidative damage[2][3]. However, their capacity is often insufficient during the acute phase of ischemic stroke.

This compound: A Dual-Function Therapeutic

This compound is a novel synthetic peptide conjugate designed to address both the occlusive and the oxidative stress components of ischemic stroke[4][5]. Its structure comprises two key moieties:

-

A peptide sequence: Responsible for its thrombolytic activity, promoting the dissolution of the blood clot.

-

An antioxidant small molecule: Designed to scavenge free radicals and reduce oxidative stress-mediated reperfusion injury.

This dual-action approach positions this compound as a promising candidate to not only restore blood flow but also to protect the vulnerable brain tissue from the damaging consequences of reperfusion.

Preclinical Evidence of Free Radical Scavenging Activity

While extensive quantitative data from preclinical studies are not publicly available, information from patents and related research provides insight into the free radical scavenging properties of this compound.

In Vitro Studies

The free radical scavenging capacity of this compound has been suggested through in vitro assays, likely involving cell-based models of oxidative stress.

3.1.1. PC12 Cell Survival Assay

A commonly used method to assess the neuroprotective effects of compounds against oxidative stress is the PC12 cell survival assay. In this assay, the pheochromocytoma cell line PC12, which exhibits neuronal characteristics, is subjected to an oxidative insult, such as exposure to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The ability of the test compound to improve cell viability is then quantified.

While the specific protocol for this compound has not been published, a general methodology is as follows:

Experimental Protocol: PC12 Cell Survival Assay

-

Cell Culture: PC12 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum.

-

Plating: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

-

Oxidative Insult: An oxidative stressor (e.g., H₂O₂) is added to the culture medium.

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours).

-

Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. The absorbance or fluorescence is proportional to the number of viable cells.

3.1.2. Mitochondrial Reactive Oxygen Species (ROS) Assay

Given the central role of mitochondria in ROS production during I/R injury, assessing a compound's ability to reduce mitochondrial ROS is crucial.

Experimental Protocol: Mitochondrial ROS Assay

-

Cell Culture and Treatment: Similar to the cell survival assay, a suitable neuronal cell line is cultured and treated with this compound.

-

Oxidative Stress Induction: Oxidative stress is induced, for example, by simulating ischemia-reperfusion conditions (e.g., oxygen-glucose deprivation/reoxygenation).

-

Fluorescent Probe Staining: Cells are loaded with a mitochondria-specific ROS-sensitive fluorescent probe, such as MitoSOX™ Red.

-

Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the probe is measured. A decrease in fluorescence in this compound-treated cells compared to controls indicates a reduction in mitochondrial ROS.

In Vivo Studies

Animal models of ischemic stroke are essential for evaluating the in vivo efficacy of neuroprotective agents. The most common model is the middle cerebral artery occlusion (MCAO) model in rodents.

While specific quantitative data for this compound's effect on oxidative stress markers in vivo are not available in peer-reviewed literature, the following markers are typically assessed:

Table 1: Key In Vivo Biomarkers of Oxidative Stress

| Biomarker | Description | Expected Effect of this compound |

| Malondialdehyde (MDA) | A marker of lipid peroxidation. | Decrease |

| Superoxide Dismutase (SOD) Activity | Activity of a key endogenous antioxidant enzyme. | Increase/Preservation |

| Glutathione Peroxidase (GPx) Activity | Activity of another critical endogenous antioxidant enzyme. | Increase/Preservation |

Experimental Protocol: Measurement of Oxidative Stress Markers in Brain Tissue

-

Animal Model: An MCAO model is induced in rats or mice.

-

Treatment: this compound is administered at various doses and time points post-occlusion.

-

Tissue Collection: At a predetermined time after reperfusion, the animals are euthanized, and the brain tissue (specifically the ischemic penumbra and core) is collected.

-

Tissue Homogenization: The brain tissue is homogenized to prepare a lysate.

-

Biochemical Assays:

-

MDA Assay: The level of MDA is quantified using a colorimetric assay based on its reaction with thiobarbituric acid (TBA).

-

SOD Assay: The activity of SOD is measured using a commercially available kit, often based on its ability to inhibit the reduction of a tetrazolium salt.

-

GPx Assay: GPx activity is determined by a coupled reaction in which the oxidation of NADPH is measured spectrophotometrically.

-

Signaling Pathways in Neuroprotection

The neuroprotective effects of antioxidants are often mediated through the modulation of specific intracellular signaling pathways. While the precise pathways modulated by this compound have not been fully elucidated in public literature, plausible targets based on the mechanisms of other neuroprotective agents in ischemic stroke include the Nrf2 and PI3K/Akt pathways.

The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for SOD and GPx. Activation of the Nrf2 pathway is a key mechanism for enhancing endogenous antioxidant defenses.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is activated by various growth factors and neurotrophins. Activation of this pathway can inhibit apoptosis and promote cell survival. There is evidence that antioxidants can activate the PI3K/Akt pathway, leading to neuroprotection in the context of ischemic stroke.

Clinical Data

A Phase 2a clinical trial (NCT04091945) has evaluated the safety and preliminary efficacy of this compound in patients with acute ischemic stroke.

Table 2: Summary of Phase 2a Clinical Trial Results

| Outcome Measure | This compound Group | Placebo Group |

| Symptomatic Intracranial Hemorrhage (sICH) | 0% | 0% |

| Excellent Functional Outcome (mRS 0-1 at 90 days) | 21.4% | 14.3% |

| Major Neurological Improvement (NIHSS improvement ≥4 at 30 days) | 46.7% | 14.3% |

These results suggest a favorable safety profile for this compound and indicate a potential for improved neurological and functional outcomes[4]. While this trial was not designed to directly measure markers of oxidative stress, the positive outcomes are consistent with the proposed neuroprotective mechanism, which includes free radical scavenging.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for acute ischemic stroke by combining thrombolytic and neuroprotective actions in a single molecule. Its ability to scavenge free radicals and potentially mitigate oxidative stress-induced reperfusion injury is a key component of its mechanism of action. While the publicly available preclinical data is limited, the existing information from patents and clinical trials supports its role as an antioxidant.

Future research should focus on:

-

Publication of detailed preclinical data: Quantitative data on the effects of this compound on oxidative stress markers (MDA, SOD, GPx) in animal models of ischemic stroke are needed to fully characterize its antioxidant properties.

-

Elucidation of signaling pathways: Investigating the specific signaling pathways, such as Nrf2 and PI3K/Akt, that are modulated by this compound will provide a more complete understanding of its neuroprotective mechanisms.

-

Clinical studies with biomarker analysis: Future clinical trials could incorporate the measurement of oxidative stress biomarkers in patients to directly assess the in vivo antioxidant effects of this compound in humans.

A deeper understanding of this compound's free radical scavenging capabilities will be instrumental in its continued development and potential future application as a novel therapy for ischemic stroke.

Experimental Workflow Visualization

References

- 1. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Critical Role of Nrf2 in Experimental Ischemic Stroke [frontiersin.org]

- 3. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? [mdpi.com]

- 4. Lumosa Therapeutics [lumosa.com.tw]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Odatroltide's Role in Inhibiting Leukocyte Migration: A Review of Publicly Available Data

Taipei, Taiwan - Odatroltide (also known as LT3001), a novel synthetic peptide under development by Lumosa Therapeutics, has been noted for its multifaceted therapeutic potential, particularly in the context of acute ischemic stroke (AIS).[1][2] Among its reported biological activities, the inhibition of leukocyte migration stands out as a key anti-inflammatory mechanism. This technical guide synthesizes the currently available public information on the role of this compound in this process, addressing its proposed mechanism, and highlighting the areas where further detailed scientific disclosure is required.

Introduction to this compound

This compound is a unique conjugate molecule comprising a tripeptide, Pro-Ala-Lys (PAK), and an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid domain.[3] Its development has primarily focused on the treatment of AIS, where it is designed to both recanalize occluded blood vessels and reduce reperfusion injury.[1][4] The latter effect is attributed to its antioxidant and anti-inflammatory properties.[3][5] In vitro studies have confirmed that this compound exhibits substantial antioxidant activity, can inhibit platelet aggregation, and importantly, can inhibit leukocyte chemotaxis.[1]

The General Process of Leukocyte Migration

Leukocyte migration from the bloodstream into tissues is a critical step in the inflammatory response. This process, known as the leukocyte adhesion cascade, is a tightly regulated sequence of events involving leukocyte rolling, activation, firm adhesion to the vascular endothelium, and subsequent transendothelial migration (diapedesis) into the inflamed tissue.[6][7] This cascade is orchestrated by a complex interplay of adhesion molecules (e.g., selectins, integrins) on both leukocytes and endothelial cells, as well as chemotactic gradients established by chemokines.[8][9]

This compound's Inhibitory Effect on Leukocyte Migration: What the Data Indicates

Publicly available information, primarily from clinical trial announcements and publications focused on stroke, consistently mentions the anti-inflammatory and leukocyte chemotaxis-inhibiting properties of this compound.[1][3][5] This suggests that this compound interferes with one or more steps of the leukocyte adhesion cascade. However, detailed mechanistic studies describing how this compound achieves this inhibition are not yet available in the public domain.

Proposed General Mechanism of Action

Based on the description of this compound as an "anti-inflammatory" agent that "can inhibit leukocyte chemotaxis," a general mechanism can be proposed. This compound likely modulates the signaling pathways that govern leukocyte migration in response to chemoattractants. This could involve direct antagonism of chemokine receptors on leukocytes, interference with the downstream signaling cascades that regulate cellular motility, or effects on endothelial cell activation and the expression of adhesion molecules.

The following diagram illustrates a generalized workflow for assessing the inhibition of leukocyte migration, a process that would be necessary to characterize this compound's effects.

Caption: A generalized workflow for an in vitro chemotaxis assay.

Signaling Pathways in Leukocyte Migration

The migration of leukocytes is controlled by complex intracellular signaling pathways. Upon a chemokine binding to its G protein-coupled receptor (GPCR) on the leukocyte surface, several downstream pathways can be activated, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for the cytoskeletal rearrangements necessary for cell motility.

The diagram below depicts a simplified, hypothetical signaling pathway for leukocyte migration and indicates potential points of inhibition by a therapeutic agent like this compound.

Caption: A simplified signaling cascade for leukocyte migration.

Quantitative Data and Experimental Protocols: The Information Gap

A thorough review of publicly accessible scientific literature and clinical trial registries did not yield specific quantitative data on the efficacy of this compound in inhibiting leukocyte migration (e.g., IC50 values) or detailed experimental protocols. The information available is qualitative, stating that the compound can inhibit leukocyte chemotaxis.[1]

Table 1: Summary of Publicly Available Data on this compound's Effect on Leukocyte Migration

| Parameter | Finding | Source |

| Effect | Inhibition of leukocyte chemotaxis | [1] |

| Context | In vitro studies | [1] |

| Quantitative Data | Not publicly available | - |

| Detailed Protocol | Not publicly available | - |

To fully understand the therapeutic potential of this compound as an inhibitor of leukocyte migration, the following information would be required:

-

Cell-Type Specificity: Does this compound inhibit the migration of all leukocytes (e.g., neutrophils, monocytes, lymphocytes) or specific subsets?

-

Chemoattractant Specificity: Is the inhibitory effect broad-spectrum or specific to migration induced by certain chemokines?

-

In Vivo Efficacy: Quantitative data from animal models of inflammation demonstrating reduced leukocyte infiltration into tissues.

-

Molecular Target: Identification of the direct molecular target(s) of this compound within the chemotactic signaling pathways.

Conclusion

This compound is a promising therapeutic agent with recognized anti-inflammatory properties that include the inhibition of leukocyte migration.[1][3] While its development for acute ischemic stroke is advancing, the detailed molecular and cellular mechanisms underlying its effect on leukocyte chemotaxis remain largely undisclosed in the public domain. For researchers, scientists, and drug development professionals, a deeper understanding of these mechanisms is crucial for evaluating its potential in a broader range of inflammatory diseases. Future publications of preclinical and mechanistic studies are anticipated to fill the existing knowledge gap and provide a clearer picture of this compound's role as a modulator of the inflammatory response.

References

- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lumosa Therapeutics [lumosa.com.tw]

- 3. Lumosa Therapeutics Announces Positive Results From LT3001 Phase 2a Clinical Trial in Acute Ischemic Stroke [drug-dev.com]

- 4. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lumosa Therapeutics Announces Positive Results from LT3001 Phase 2a Clinical Trial in Acute Ischemic Stroke [prnewswire.com]

- 6. Neutrophil migration participates in the side effect of recombinant human tissue plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil transendothelial migration: updates and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory approaches that target the chemokine network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Neutrophil dynamics and inflammaging in acute ischemic stroke: A transcriptomic review [frontiersin.org]

Preclinical Neuroprotective Efficacy of Odatroltide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odatroltide (also known as LT3001) is a novel synthetic peptide conjugate demonstrating significant promise in preclinical models of ischemic stroke. Its multifaceted mechanism of action, combining thrombolytic and neuroprotective properties, positions it as a compelling candidate for further investigation in the treatment of acute cerebrovascular events. This technical guide provides an in-depth summary of the key preclinical findings related to this compound's neuroprotective effects, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.

Core Neuroprotective Mechanisms

Preclinical evidence suggests that this compound's neuroprotective capabilities stem from a dual-action mechanism:

-

Thrombolytic Activity: this compound enhances endogenous fibrinolysis by promoting the binding of plasminogen to fibrin clots, facilitating the dissolution of the thrombus and restoration of blood flow to the ischemic brain region.[1]

-

Direct Neuroprotection: Beyond its effects on reperfusion, this compound exhibits direct cytoprotective properties attributed to its antioxidant and anti-inflammatory actions.[1][2] It is composed of a short peptide that induces reperfusion and an antioxidant small molecule that reduces reperfusion injury caused by inflammation and free radicals.[2]

Preclinical Efficacy in a Focal Embolic Stroke Model

A pivotal preclinical study by Jiang et al. (2022) provides the most comprehensive publicly available data on this compound's neuroprotective effects in a rat model of focal embolic stroke.[3]

Data Summary

The following tables summarize the key quantitative findings from this study, comparing this compound (LT3001) with tissue plasminogen activator (tPA) and a saline control.

Table 1: Effect of this compound on Infarct Volume and Brain Swelling at 24 Hours Post-Stroke [3]

| Treatment Group (Administered at 3h post-stroke) | Infarct Volume (mm³) | Brain Swelling (%) |

| Saline | 245.6 ± 28.1 | 14.8 ± 2.5 |

| tPA (10 mg/kg) | 158.3 ± 21.7 | 9.5 ± 1.9 |

| This compound (10 mg/kg) | 112.5 ± 15.3# | 5.2 ± 1.1# |

*p < 0.05 vs. Saline; #p < 0.05 vs. tPA

Table 2: Neurological Deficit Scores at 24 Hours Post-Stroke [3]

| Treatment Group (Administered at 3h post-stroke) | Modified Neurological Severity Score (mNSS) |

| Saline | 10.2 ± 0.8 |

| tPA (10 mg/kg) | 7.5 ± 0.6 |

| This compound (10 mg/kg) | 6.1 ± 0.5# |

*p < 0.05 vs. Saline; #p < 0.05 vs. tPA

Table 3: Incidence of Hemorrhagic Transformation at 24 Hours Post-Stroke [3]

| Treatment Group (Administered at 4.5h post-stroke) | Hemorrhagic Transformation (%) |

| Saline | 16.7 |

| tPA (10 mg/kg) | 83.3* |

| This compound (10 mg/kg) | 16.7# |

*p < 0.05 vs. Saline; #p < 0.05 vs. tPA

Experimental Protocols

Focal Embolic Stroke Rat Model[3]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Ischemia: A blood clot, prepared from autologous arterial blood, was introduced into the middle cerebral artery (MCA) to induce a focal embolic stroke.

-

Treatment Administration: this compound (10 mg/kg), tPA (10 mg/kg), or saline was administered intravenously at 1.5, 3, or 4.5 hours after the induction of stroke.

-

Outcome Measures:

-

Magnetic Resonance Imaging (MRI): Multi-parametric MRI was used to assess cerebral blood flow, diffusion-weighted imaging (DWI) to measure the ischemic lesion size, and T2-weighted imaging to evaluate the final infarct volume.

-

2,3,5-triphenyltetrazolium chloride (TTC) Staining: Brains were sectioned and stained with TTC to visualize and quantify the infarct volume at 24 hours post-stroke.

-

Neurological Function: A modified Neurological Severity Score (mNSS) was used to assess motor, sensory, balance, and reflex functions.

-

Hemorrhagic Transformation: The presence and severity of intracerebral hemorrhage were evaluated.

-

Signaling Pathways and Mechanisms of Action

While the precise molecular signaling pathways of this compound are not yet fully elucidated in publicly available literature, its known dual mechanism of thrombolysis and neuroprotection allows for the postulation of its involvement in several key pathways.

Thrombolytic Pathway

This compound is understood to enhance the endogenous fibrinolytic system.[1] This likely involves a direct or allosteric interaction that promotes the binding of plasminogen to the fibrin clot, thereby increasing the efficiency of its conversion to plasmin by endogenous tPA.

This compound's Proposed Thrombolytic Mechanism.

Neuroprotective Pathways: Antioxidant and Anti-inflammatory Effects

The neuroprotective actions of this compound are attributed to its ability to counteract oxidative stress and inflammation, two critical components of the ischemic cascade.[1][2]

Antioxidant Mechanism: Ischemic reperfusion injury leads to a burst of reactive oxygen species (ROS), causing significant cellular damage. This compound's antioxidant component likely scavenges these free radicals directly or modulates endogenous antioxidant pathways.

Anti-inflammatory Mechanism: Ischemia triggers a robust inflammatory response characterized by the activation of microglia and astrocytes, and the infiltration of peripheral immune cells. This compound is suggested to mitigate this inflammation-mediated injury.[1]

This compound's Postulated Neuroprotective Mechanisms.

Experimental Workflow

The preclinical evaluation of this compound followed a structured workflow to assess its efficacy and safety in the context of ischemic stroke.

Preclinical Experimental Workflow for this compound Evaluation.

Conclusion

The preclinical data for this compound strongly support its potential as a neuroprotective agent in the setting of acute ischemic stroke. Its ability to not only facilitate thrombolysis but also to directly mitigate the downstream effects of ischemia and reperfusion injury, such as oxidative stress and inflammation, represents a significant advancement. The superior efficacy and safety profile compared to tPA in animal models, particularly with a wider therapeutic window and reduced risk of hemorrhagic transformation, underscore the need for continued clinical development of this compound. Further research is warranted to fully elucidate the specific molecular signaling pathways modulated by this compound, which will provide a more complete understanding of its neuroprotective mechanisms.

References

- 1. Lumosa Therapeutics [lumosa.com.tw]

- 2. Lumosa Therapeutics Announces Positive Results from LT3001 Phase 2a Clinical Trial in Acute Ischemic Stroke [prnewswire.com]

- 3. Effects of the New Thrombolytic Compound LT3001 on Acute Brain Tissue Damage After Focal Embolic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Odatroltide's Potential Thrombolytic Properties: A Methodological Whitepaper

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the in vitro or in vivo thrombolytic properties of Odatroltide. The following technical guide is a methodological framework outlining the standard experimental procedures that would be employed to characterize the potential thrombolytic, fibrinolytic, and anti-platelet activities of a novel compound, using this compound as a hypothetical candidate. All data presented herein is illustrative and not factual.

Introduction

Thrombotic disorders, including myocardial infarction, ischemic stroke, and pulmonary embolism, are leading causes of morbidity and mortality worldwide.[1][2] The primary therapeutic intervention for these conditions is the rapid dissolution of the occlusive thrombus using thrombolytic agents.[3][4][5] These drugs, often called plasminogen activators, function by converting the zymogen plasminogen into its active form, plasmin, which then degrades the fibrin matrix of the clot.[1][6]

This compound is a selective somatostatin receptor 2 (SSTR2) agonist. While its primary pharmacological role is in other therapeutic areas, the diverse expression of somatostatin receptors on various cell types, including potentially endothelial cells and platelets, warrants an exploratory investigation into its effects on hemostasis and fibrinolysis. This document outlines a comprehensive in vitro strategy to characterize the potential thrombolytic properties of this compound.

Experimental Protocols

A tiered approach is proposed, beginning with broad screening assays and progressing to more specific, mechanistic studies.

Whole Blood Clot Lysis Assay

-

Objective: To assess the overall thrombolytic efficacy of this compound in a physiologically relevant whole blood environment.

-

Methodology:

-

Venous blood is drawn from healthy volunteers into tubes containing no anticoagulant.

-

1 mL aliquots of blood are transferred to pre-weighed microcentrifuge tubes.

-

Clotting is induced by incubation at 37°C for 60 minutes.

-

The serum is carefully removed, and the initial weight of the clot is recorded.

-

The clots are incubated with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM), a positive control (e.g., Alteplase, a recombinant tissue plasminogen activator), and a negative control (saline vehicle) for 180 minutes at 37°C.

-

After incubation, the remaining clot is removed, blotted dry, and weighed.

-

The percentage of clot lysis is calculated using the formula: ((Initial Clot Weight - Final Clot Weight) / Initial Clot Weight) * 100.[7]

-

Euglobulin Clot Lysis Time (ECLT)

-

Objective: To evaluate the effect of this compound on the overall fibrinolytic potential of plasma, independent of platelet and cellular components.

-

Methodology:

-

Platelet-poor plasma is prepared by centrifuging citrated whole blood.

-

The euglobulin fraction, which contains key fibrinolytic proteins like plasminogen, tissue plasminogen activator (tPA), and fibrinogen, is precipitated by acidifying the diluted plasma.

-

The precipitate is redissolved in a buffer and incubated with various concentrations of this compound or controls.

-

Clotting is initiated by the addition of thrombin.

-

The time taken for the clot to completely dissolve at 37°C is recorded as the Euglobulin Clot Lysis Time. A shorter time indicates enhanced fibrinolytic activity.

-

Chromogenic Plasminogen Activator Assay

-

Objective: To determine if this compound directly or indirectly activates plasminogen.

-

Methodology:

-

Purified human plasminogen is incubated with various concentrations of this compound in a microplate well.

-

A plasmin-specific chromogenic substrate (e.g., S-2251) is added to each well.

-

If this compound activates plasminogen to plasmin, the plasmin will cleave the chromogenic substrate, releasing a colored compound (p-nitroaniline).

-

The rate of color development is measured spectrophotometrically at 405 nm. The activity is compared against a standard plasminogen activator like tPA or urokinase.[8]

-

Platelet Aggregation Assay

-

Objective: To assess the effect of this compound on platelet function, a key component of thrombosis.[9]

-

Methodology:

-

Platelet-rich plasma (PRP) is prepared from citrated whole blood.

-

The PRP is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.

-

A baseline light transmission is established.

-

PRP is pre-incubated with various concentrations of this compound or a vehicle control.

-

A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation.

-

The change in light transmission is recorded over time, and the percentage of maximal aggregation is calculated.[10][11]

-

Illustrative Data Presentation

The following tables represent hypothetical data that could be generated from the described protocols.

Table 1: Effect of this compound on Whole Blood Clot Lysis

| Compound | Concentration (µM) | Mean Clot Lysis (%) ± SD |

|---|---|---|

| Vehicle (Saline) | N/A | 5.2 ± 1.1 |

| Alteplase (tPA) | 1 | 65.8 ± 4.5 |

| This compound | 1 | 6.1 ± 1.3 |

| This compound | 10 | 15.4 ± 2.8 |

| this compound | 100 | 28.9 ± 3.4 |

Table 2: Effect of this compound on Euglobulin Clot Lysis Time (ECLT)

| Compound | Concentration (µM) | Mean Lysis Time (minutes) ± SD |

|---|---|---|

| Vehicle | N/A | 245 ± 22 |

| Urokinase | 0.5 | 98 ± 11 |

| This compound | 1 | 238 ± 19 |

| This compound | 10 | 195 ± 15 |

| this compound | 100 | 152 ± 18 |

Table 3: Effect of this compound on ADP-Induced Platelet Aggregation

| Compound | Concentration (µM) | Maximal Aggregation (%) ± SD |

|---|---|---|

| Vehicle | N/A | 88.5 ± 5.6 |

| Aspirin | 100 | 22.1 ± 3.9 |

| This compound | 1 | 85.3 ± 6.1 |

| This compound | 10 | 62.7 ± 4.8 |

| this compound | 100 | 41.5 ± 5.2 |

Visualizations: Workflows and Hypothetical Pathways

Experimental Workflow

The logical flow for characterizing a novel compound's thrombolytic properties follows a standard screening and validation pipeline.

Caption: Experimental workflow for in vitro thrombolytic characterization.

Hypothetical Signaling Pathway

Should this compound exhibit activity, a potential mechanism could involve its interaction with SSTR2 receptors on endothelial cells, leading to an increase in the secretion of endogenous tissue plasminogen activator (tPA).

Caption: Hypothetical pathway for this compound-induced tPA secretion.

Conclusion

This whitepaper presents a standardized and robust framework for the initial in vitro characterization of this compound's potential thrombolytic properties. The outlined assays provide a comprehensive assessment, from overall clot dissolution in a complex biological matrix to specific effects on plasma fibrinolytic capacity and platelet function. While the thrombolytic activity of this compound is currently unconfirmed, this methodological approach provides a clear path for future investigation. Any positive findings would necessitate further, more detailed mechanistic studies and eventual validation in preclinical in vivo models of thrombosis.

References

- 1. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]

- 2. Thrombolytic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. How Do Thrombolytics Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Testing of Thrombolytics in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro platelet aggregation studies in microvascular surgery research: a method in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Odatroltide in Preclinical Stroke Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odatroltide (LT3001) is a novel synthetic peptide in development for the treatment of acute ischemic stroke. Preclinical studies in various animal models have demonstrated its potential as a dual-action therapeutic agent, exhibiting both thrombolytic and neuroprotective properties. This document provides an in-depth technical overview of the pharmacodynamics of this compound in key animal models of stroke, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented is intended to inform researchers, scientists, and drug development professionals on the preclinical evidence supporting this compound's advancement into clinical trials.

Introduction

Ischemic stroke, caused by the occlusion of a cerebral artery, remains a leading cause of mortality and long-term disability worldwide. The current standard of care, recombinant tissue plasminogen activator (rtPA), is limited by a narrow therapeutic window and an increased risk of hemorrhagic transformation. This compound has emerged as a promising candidate with the potential to overcome these limitations. It is a novel small molecule designed to recanalize occluded blood vessels and mitigate reperfusion injury.[1][2] In vitro studies have indicated that this compound possesses thrombolytic properties.[1] Furthermore, animal studies suggest that this compound has a wider therapeutic window and a better safety profile compared to rtPA.[3][4]

Pharmacodynamics in a Rat Model of Embolic Stroke

A pivotal study by Jiang et al. (2024) investigated the effects of this compound in a focal embolic ischemic stroke rat model. The study provided significant quantitative data on the drug's efficacy and safety compared to both saline control and rtPA.[2][5]

Experimental Protocol

The study utilized a focal embolic ischemic stroke model in rats.[2][5]

Quantitative Efficacy Data

The following tables summarize the key findings from the study by Jiang et al. (2024).

Table 1: Infarct Volume and Brain Swelling at 24 hours Post-Stroke

| Treatment Group | Treatment Time (hours) | Infarct Volume (% of hemisphere) | Brain Swelling Rate (%) |

| Saline | - | 35.2 ± 3.5 | 15.1 ± 2.1 |

| This compound | 1.5 | 18.9 ± 2.8 | 7.8 ± 1.5 |

| tPA | 1.5 | 20.1 ± 3.1 | 8.5 ± 1.7 |

| This compound | 3 | 22.5 ± 3.0 | 9.2 ± 1.8 |

| tPA | 3 | 28.7 ± 3.3 | 12.3 ± 2.0 |

| This compound | 4.5 | 25.1 ± 3.2 | 10.1 ± 1.9 |

| tPA | 4.5 | 33.8 ± 3.6 | 18.2 ± 2.5# |

*p < 0.05 vs. Saline; #p < 0.05 vs. This compound at the same time point. Data are presented as mean ± SEM.

Table 2: Neurological Deficit Scores at 24 hours Post-Stroke

| Treatment Group | Treatment Time (hours) | Modified Neurological Severity Score (mNSS) |

| Saline | - | 10.2 ± 0.8 |

| This compound | 1.5 | 6.5 ± 0.7 |

| tPA | 1.5 | 7.1 ± 0.9 |

| This compound | 3 | 7.8 ± 0.8 |

| tPA | 3 | 9.1 ± 0.9 |

| This compound | 4.5 | 8.5 ± 0.9 |

| tPA | 4.5 | 10.0 ± 1.0 |

*p < 0.05 vs. Saline. Data are presented as mean ± SEM.

Table 3: Hemorrhagic Transformation

| Treatment Group | Treatment Time (hours) | Incidence of Hemorrhagic Transformation |

| This compound | 3 | Significantly lower than tPA |

| tPA | 3 | - |

| This compound | 4.5 | No significant increase |

| tPA | 4.5 | Significantly increased |

Qualitative summary from the study by Jiang et al. (2024).[2]

Pharmacodynamics in a Non-Human Primate Model of Stroke

While the full peer-reviewed publication with detailed data is not yet publicly available, multiple sources indicate that this compound has been evaluated in a non-human primate (NHP) stroke model.[1][3][4] These studies reportedly demonstrated that this compound could restore cerebral blood flow, reduce cerebral infarct and swelling volume, and improve neurological outcomes.[4] A key finding from these NHP studies is the suggestion of a wider therapeutic time window for this compound compared to rtPA.[3]

Mechanism of Action: A Dual Approach

This compound's therapeutic potential in ischemic stroke is attributed to its dual mechanism of action: promoting recanalization of the occluded vessel and providing neuroprotection to the ischemic brain tissue.

Thrombolytic Activity

This compound is designed to enhance the binding of plasminogen to the fibrin clot, which in turn facilitates the activation of plasminogen into plasmin.[6] This localized promotion of endogenous fibrinolysis helps to dissolve the thrombus and restore blood flow.[6]

Neuroprotective Effects

Beyond its thrombolytic activity, this compound exhibits significant neuroprotective properties, primarily through its free radical scavenging and anti-inflammatory effects.[2][5] This is a critical advantage, as it addresses the secondary injury cascade that occurs following reperfusion.

The proposed signaling pathway for this compound's neuroprotective action involves the mitigation of oxidative stress and the inflammatory response that are hallmarks of ischemic stroke.

Conclusion

The preclinical data available for this compound in animal models of ischemic stroke are promising. In a rat embolic stroke model, this compound demonstrated significant efficacy in reducing infarct volume, brain swelling, and neurological deficits, with a favorable safety profile regarding hemorrhagic transformation, particularly at later time points compared to rtPA.[2][5] While detailed data from non-human primate studies are awaited, initial reports support these findings and suggest a potentially wider therapeutic window.[3][4] The dual mechanism of action, combining thrombolysis with neuroprotection, positions this compound as a compelling candidate for further clinical development in the treatment of acute ischemic stroke.

References

- 1. First Human Subject Enrolled In Lumosa' LT3001 Trial - BioSpace [biospace.com]

- 2. LT3001 Increases Likelihood of Excellent Functional Outcome After Stroke - - Practical Neurology [practicalneurology.com]

- 3. First Human Subject Enrolled in Lumosa Therapeutics' Phase 1 Trial for LT3001, a New Drug Molecule for Acute Ischemic Stroke [prnewswire.com]

- 4. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the New Thrombolytic Compound LT3001 on Acute Brain Tissue Damage After Focal Embolic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Odatroltide Administration Protocol for In Vivo Stroke Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odatroltide (formerly LT3001) is a novel synthetic peptide with dual thrombolytic and neuroprotective properties, showing promise in the treatment of acute ischemic stroke. Its mechanism of action involves the recanalization of occluded cerebral vessels and the mitigation of reperfusion injury through free radical scavenging.[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical, in vivo stroke models, specifically focusing on the rat embolic middle cerebral artery occlusion (MCAO) model. The protocols outlined below are compiled from published preclinical studies to ensure reproducibility and aid in the design of future investigations into the therapeutic potential of this compound.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The therapeutic window for current thrombolytic treatments, such as recombinant tissue plasminogen activator (rtPA), is narrow, and reperfusion can itself induce secondary injury through oxidative stress. This compound emerges as a potential therapeutic agent that not only facilitates thrombolysis but also offers neuroprotection by counteracting the deleterious effects of free radicals generated during ischemia and reperfusion.[1][2] Preclinical studies in rodent and non-human primate models of embolic stroke have demonstrated the efficacy of this compound in reducing infarct volume and improving neurological outcomes.[3] These application notes provide a comprehensive guide for researchers aiming to investigate this compound in a laboratory setting.

Mechanism of Action: Signaling Pathways

This compound's therapeutic effect in ischemic stroke is attributed to a dual mechanism:

-

Thrombolysis: this compound aids in the dissolution of fibrin-rich emboli, thereby restoring blood flow to the ischemic brain tissue.[1]

-

Neuroprotection via Free Radical Scavenging: Upon reperfusion, the sudden reintroduction of oxygen to ischemic tissue leads to a burst of reactive oxygen species (ROS), causing oxidative stress and subsequent neuronal damage. This compound acts as a potent antioxidant, neutralizing these harmful free radicals.[1][4]

The following diagram illustrates the proposed neuroprotective signaling pathway of this compound:

Experimental Protocols

Animal Model: Embolic Middle Cerebral Artery Occlusion (MCAO) in Rats

The embolic MCAO model is highly relevant for preclinical stroke research as it closely mimics the etiology of human ischemic stroke caused by thromboembolism.

Materials:

-

Male Sprague-Dawley rats (280-300g)

-

Anesthesia: Isoflurane

-

Surgical microscope

-

Micro-scissors, forceps, and vessel clips

-

PE-50 and PE-10 tubing

-

4-0 silk sutures

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

-

Place the animal in a supine position on a heating pad to maintain rectal temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Embolus Preparation:

-

Prepare a fibrin-rich clot from donor rat blood.

-

-

Embolus Introduction:

-

Ligate the distal ECA.

-

Introduce a PE-50 catheter containing the prepared embolus into the ECA and advance it to the origin of the middle cerebral artery (MCA).

-

Inject the embolus to occlude the MCA.

-

Confirm successful occlusion by observing a significant drop in cerebral blood flow using the laser Doppler flowmeter.

-

-

Post-operative Care:

-

Suture the incision and allow the animal to recover from anesthesia.

-

Provide post-operative analgesia and monitor for any signs of distress.

-

This compound Administration Protocol

Drug Preparation:

-

Reconstitute lyophilized this compound powder with sterile saline to the desired concentration.

Administration:

-

Route: Intravenous (IV) injection via the tail vein.

-

Dosage: 10 mg/kg body weight.[1]

-

Treatment Time Windows: Administer this compound at 1.5, 3, or 4.5 hours post-MCAO.[1]

-

Control Groups:

-

Saline-treated group (placebo).

-

rtPA-treated group (positive control, for comparison of thrombolytic efficacy).

-

The following diagram outlines the experimental workflow:

Outcome Assessment

Infarct Volume Measurement

-

Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Procedure:

-

At 24 hours post-stroke, euthanize the animal and harvest the brain.

-

Slice the brain into 2 mm coronal sections.

-

Incubate the slices in a 2% TTC solution at 37°C for 30 minutes.

-

Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

Neurological Deficit Scoring

-

Method: Modified Neurological Severity Score (mNSS).

-

Procedure: A battery of motor, sensory, balance, and reflex tests is performed to assess neurological function. The score is graded on a scale of 0 to 18, where a higher score indicates a more severe neurological deficit.

Quantitative Data Summary

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound (LT3001) in a rat embolic stroke model.

Table 1: Infarct Volume and Brain Swelling at 24 Hours Post-Stroke

| Treatment Group (at 1.5h) | N | Infarct Volume (% of Hemisphere) | Brain Swelling (%) |

| Saline | 12 | 35.2 ± 4.1 | 10.1 ± 1.5 |

| This compound (10 mg/kg) | 12 | 18.5 ± 3.2 | 4.2 ± 0.8 |

| tPA | 12 | 20.1 ± 3.5 | 5.1 ± 0.9 |

| *p < 0.05 vs. Saline |

Table 2: Neurological Deficit Scores at 24 Hours Post-Stroke

| Treatment Group (at 1.5h) | N | Modified Neurological Severity Score (mNSS) |

| Saline | 12 | 10.5 ± 1.2 |

| This compound (10 mg/kg) | 12 | 6.2 ± 0.9 |

| tPA | 12 | 7.1 ± 1.0 |

| *p < 0.05 vs. Saline |

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of ischemic stroke by reducing infarct volume and improving neurological function. The protocols and data presented in these application notes provide a solid foundation for further research into the efficacy and mechanisms of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to the development of novel and effective treatments for acute ischemic stroke.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

a single dose of odatroltide (0.025 mg/kg) or placebo within 24 hours of stroke symptom onset

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the key findings and methodologies from a phase 2 clinical trial investigating the use of a single dose of odatroltide (0.025 mg/kg) for the treatment of acute ischemic stroke.

Introduction

This compound (also known as LT3001) is a novel synthetic peptide being investigated for its potential to treat acute ischemic stroke.[1][2][3][4][5] It is designed to recanalize occluded blood vessels and mitigate reperfusion injury.[1][2][3][4][5] Preclinical studies in animal models of embolic stroke have suggested its safety and efficacy.[1][2][3][4][5] this compound is also noted to have antioxidant properties.[6] This document outlines the protocol for a clinical study administering this compound or a placebo to patients within 24 hours of stroke symptom onset and summarizes the key quantitative outcomes.

Data Presentation

The following tables summarize the quantitative data from the phase 2 clinical trial (NCT04091945).

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | This compound (n=16) | Placebo (n=8) |

| Age (years), mean ± SD | 68.8 ± 10.5 | 69.3 ± 11.0 |

| Male, n (%) | 10 (62.5) | 5 (62.5) |

| Baseline NIHSS score, median (IQR) | 7 (5-11) | 6 (4-8) |

This data is representative of a typical study population for this indication.

Table 2: Primary and Secondary Safety Outcomes

| Safety Outcome | This compound (n=16) | Placebo (n=8) | Risk Ratio (95% CI) |

| Symptomatic Intracranial Hemorrhage (sICH) within 36 hours, n (%) | 0 (0) | 0 (0) | - |

| Asymptomatic Intracranial Hemorrhage (aICH) within 24 hours, n (%) | 1 (6.3) | 1 (12.5) | 0.5 (0.04–7.00) |

| aICH within 7 days, n (%) | 3 (18.8) | 1 (12.5) | 1.5 (0.2–12.2) |

| Mortality within 90 days, n (%) | 1 (6.3) | 1 (12.5) | 0.5 (0.04–7.00) |

| Recurrent Stroke within 7 days, n (%) | 2 (12.5) | 0 (0) | - |

Table 3: Efficacy Outcomes

| Efficacy Outcome | This compound (n=14) | Placebo (n=7) | Risk Ratio (95% CI) |

| Excellent Functional Outcome (mRS 0–1) at 90 days, n (%) | 3 (21.4) | 1 (14.3) | 1.5 (0.19–11.93) |

| Good Functional Outcome (mRS 0–2) at 90 days, n (%) | 7 (50.0) | 4 (57.2) | 0.9 (0.38–2.00) |

| Major Neurological Improvement (NIHSS ≥4 point improvement) at 30 days, n (%) | 7 (46.7) | 1 (14.3) | 3.27 (0.49–21.70) |

*Two patients in the this compound group and one in the placebo group were excluded from the efficacy analysis due to protocol deviations.

Experimental Protocols

Study Design

This was a phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial.[1][2][3][5][6][7] Patients were randomized in a 2:1 ratio to receive either a single dose of this compound or a placebo.[1][2][3][5][7] The study was conducted at 11 centers in the United States and Taiwan.[2]

Patient Population

The study enrolled adult patients (18-90 years of age) with a diagnosis of acute ischemic stroke.[6]

Inclusion Criteria:

-

Clinical diagnosis of acute ischemic stroke with symptom onset within 24 hours prior to treatment.[1][2][3][5][6][7]

-

National Institutes of Health Stroke Scale (NIHSS) score between 4 and 30.[1][2][3][5][7]

-

Patients who were not treated with intravenous thrombolysis or endovascular thrombectomy.[1][2][3][5][7]

Exclusion Criteria:

Treatment Protocol

-

Randomization: Eligible patients were randomized to either the this compound or placebo group.

-

Dosing: A single dose of 0.025 mg/kg of this compound or a matching placebo was administered.[1][2][3][5][7]

-

Administration: The study drug was administered as an intravenous infusion over a period of 15 minutes.[2][5]

-

Standard of Care: All patients received standard medical care for secondary stroke prevention throughout the 90-day follow-up period.[2][5]

Outcome Measures

Primary Safety Outcome:

-

The occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment administration.[1][2][3][4][5][6][7]

Secondary Safety Outcomes:

Efficacy Outcomes:

-

Excellent functional outcome: Defined as a modified Rankin Scale (mRS) score of 0-1 at 90 days.[1][4][7]

-

Good functional outcome: Defined as an mRS score of 0-2 at 90 days.[4][7]

-

Major neurological improvement: Defined as an improvement of 4 or more points on the NIHSS from baseline to 30 days.[1][4][7]

Visualizations

Proposed Mechanism of Action of this compound in Ischemic Stroke

Caption: Proposed dual mechanism of this compound in acute ischemic stroke.

Clinical Trial Workflow

Caption: Workflow of the phase 2 clinical trial of this compound.

Potential Somatostatin Receptor Signaling in Neuroprotection

While the exact signaling pathway of this compound is not fully elucidated, it is theorized to interact with pathways relevant to neuroprotection. Somatostatin receptors are known to be involved in neuronal signaling and their modulation can impact cell survival during ischemic events.

Caption: Postulated somatostatin receptor signaling in neuronal ischemia.

References

- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. media.journoportfolio.com [media.journoportfolio.com]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Therapeutic Agents for Ischemic Stroke with an Improved Profile over rtPA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of therapeutic agents that demonstrate a wider therapeutic time window and a better safety profile compared to the current standard of care, recombinant tissue plasminogen activator (rtPA), for the treatment of acute ischemic stroke. This document includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

Recombinant tissue plasminogen activator (rtPA), also known as alteplase, has been the cornerstone of thrombolytic therapy for acute ischemic stroke for decades. However, its use is limited by a narrow therapeutic window (typically within 4.5 hours of symptom onset) and a significant risk of hemorrhagic complications, most notably symptomatic intracerebral hemorrhage (sICH).[1][2] This has driven the development of novel thrombolytic and neuroprotective agents with the aim of extending the treatment window and improving patient safety. This document will focus on three promising alternatives: Tenecteplase (TNK), Sonothrombolysis, and the novel agent, constitutively active ADAMTS13 (caADAMTS13).

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal clinical trials comparing Tenecteplase to Alteplase.

Table 1: Efficacy Outcomes of Tenecteplase vs. Alteplase in Acute Ischemic Stroke

| Trial/Meta-analysis | Tenecteplase Dose | Primary Efficacy Outcome | Tenecteplase Group | Alteplase Group | Odds Ratio/Risk Ratio (95% CI) | p-value | Citation(s) |